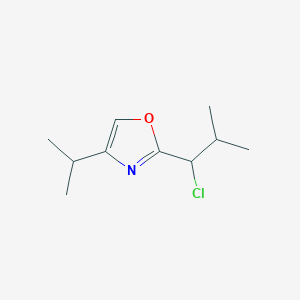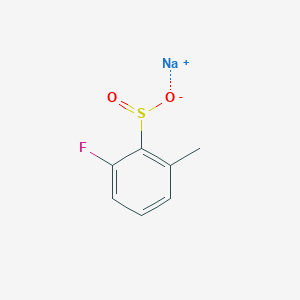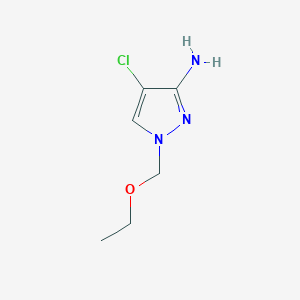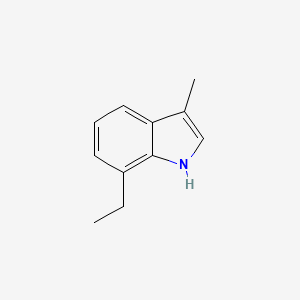![molecular formula C11H15F2NO B13195598 1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene](/img/structure/B13195598.png)
1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene is a chemical compound with the molecular formula C11H15F2NO and a molecular weight of 215.24 g/mol This compound is characterized by the presence of a benzene ring substituted with two fluorine atoms and an aminopentyl group linked via an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene typically involves the reaction of 2,4-difluorophenol with 5-aminopentanol in the presence of a suitable base to form the ether linkage . The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Nitro or imine derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different substituents replacing the fluorine atoms.
Scientific Research Applications
1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The aminopentyl group may facilitate binding to biological macromolecules, while the fluorine atoms can influence the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
1-[(4-Aminopentyl)oxy]-2,4-difluorobenzene: Similar structure but with a different position of the aminopentyl group.
1-[(5-Aminopentyl)oxy]-3,5-difluorobenzene: Similar structure but with fluorine atoms at different positions on the benzene ring.
Uniqueness: 1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene is unique due to the specific positioning of its functional groups, which can result in distinct chemical and biological properties. The presence of both fluorine atoms and an aminopentyl group allows for versatile reactivity and potential interactions with various targets.
Properties
Molecular Formula |
C11H15F2NO |
|---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
5-(2,4-difluorophenoxy)pentan-1-amine |
InChI |
InChI=1S/C11H15F2NO/c12-9-4-5-11(10(13)8-9)15-7-3-1-2-6-14/h4-5,8H,1-3,6-7,14H2 |
InChI Key |
DHQNANDPTCPMKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[3.4]octane-5-sulfonyl chloride](/img/structure/B13195515.png)

![tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate](/img/structure/B13195528.png)

![Tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13195538.png)
![2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane](/img/structure/B13195545.png)

![2-[(Boc)(ethyl)amino]butyric Acid](/img/structure/B13195553.png)


![3-[(1R,9R)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl]benzoic acid](/img/structure/B13195574.png)
![{1-[2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol](/img/structure/B13195580.png)


